(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine
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Overview
Description
(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine is a heterocyclic compound with the molecular formula C11H13N3. It is a derivative of 1,8-naphthyridine, characterized by the presence of three methyl groups at positions 5, 6, and 7, and an amine group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
the principles of green chemistry and atom-economical approaches are often employed to develop scalable and eco-friendly synthetic routes .
Chemical Reactions Analysis
Types of Reactions
(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .
Scientific Research Applications
(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer properties are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine: This compound is similar in structure but lacks the three methyl groups at positions 5, 6, and 7.
2-Amino-5,6,7-trimethyl-1,8-naphthyridine: Another closely related compound with similar chemical properties.
Uniqueness
(5,6,7-Trimethyl-1,8-naphthyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
(5,6,7-trimethyl-1,8-naphthyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H15N3/c1-7-8(2)11-5-4-10(6-13)15-12(11)14-9(7)3/h4-5H,6,13H2,1-3H3 |
InChI Key |
FHSHGTWMXDYGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)CN)C |
Origin of Product |
United States |
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